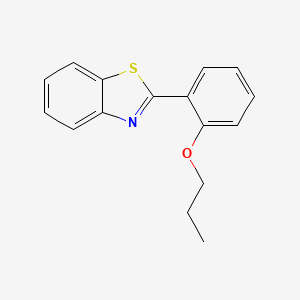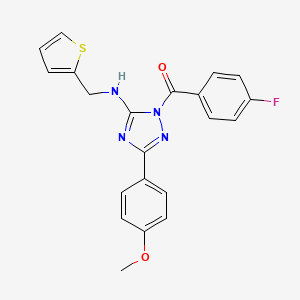![molecular formula C22H22N2O3 B4187256 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4187256.png)
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone
説明
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the growth of various tumor cell lines and has been investigated for its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
作用機序
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key mediator of angiogenesis. By inhibiting VEGFR2 activity, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone prevents the formation of new blood vessels and starves tumors of the nutrients and oxygen they need to grow.
Biochemical and physiological effects:
In addition to its anti-angiogenic effects, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. Additionally, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be effective in inhibiting the growth of various tumor cell lines. However, one limitation of using 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone is that it is a small molecule inhibitor, which means that it may not be effective in targeting all aspects of tumor growth and metastasis.
将来の方向性
There are several potential future directions for research involving 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone. One area of interest is the development of combination therapies that include 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone and other anti-cancer agents. Additionally, there is ongoing research into the use of 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone in combination with radiation therapy. Another area of interest is the development of new small molecule inhibitors that target other aspects of tumor growth and metastasis. Finally, there is ongoing research into the use of 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone in the treatment of other diseases, such as macular degeneration.
科学的研究の応用
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various tumor cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone has been investigated for its ability to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
特性
IUPAC Name |
2-[3-(2-phenoxyacetyl)indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(16-27-17-8-2-1-3-9-17)19-14-24(20-11-5-4-10-18(19)20)15-22(26)23-12-6-7-13-23/h1-5,8-11,14H,6-7,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJMFWUVROIAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2-phenoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4187178.png)

![N-isopropyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4187185.png)
![methyl 7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187188.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4187193.png)
![ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4187206.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4187225.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4187244.png)

![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4187268.png)
![5-[(2-chlorophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4187277.png)
![N',N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B4187284.png)